(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C5H7BrN4OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4-amino-5-bromopyrimidine with a sulfanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This can lead to various biological effects, depending on the specific target and pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloropyrimidin-2-yl)(imino)methyl-lambda6-sulfanone
- 4-amino-5-fluoropyrimidin-2-yl)(imino)methyl-lambda6-sulfanone
- 4-amino-5-iodopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone
Uniqueness
(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the presence of the sulfanone group can impart specific chemical properties, such as increased polarity and potential for hydrogen bonding.
Properties
IUPAC Name |
5-bromo-2-(methylsulfonimidoyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4OS/c1-12(8,11)5-9-2-3(6)4(7)10-5/h2,8H,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAYRLQVXQLHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=NC=C(C(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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